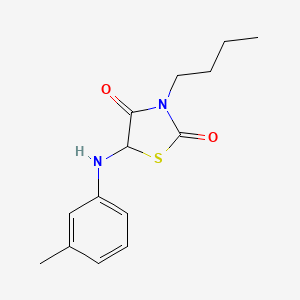

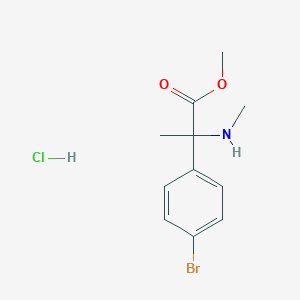

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

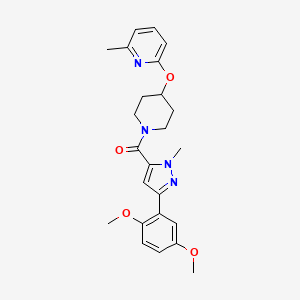

Thiazolidine motifs, such as 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Synthesis Analysis

The synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives, which include 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, has been reported using morpholine as a catalyst . The structures of these synthesized molecules were confirmed by their spectral IR, 1H NMR, and 13C NMR data .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The specific molecular structure of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is not explicitly mentioned in the search results.Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidine derivatives, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, have been studied for their potential anticancer properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of potential anticancer drugs .

Anticonvulsant Activity

Thiazolidine motifs have shown varied biological properties, including anticonvulsant activity . This makes them a potential candidate for the development of new anticonvulsant drugs.

Antimicrobial Activity

Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes them a potential candidate for the development of new antimicrobial drugs.

Anti-inflammatory Activity

Thiazolidine motifs have also shown anti-inflammatory properties . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of anti-inflammatory drugs.

Neuroprotective Activity

Thiazolidine motifs have demonstrated neuroprotective activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of neuroprotective drugs.

Antioxidant Activity

Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This makes them a potential candidate for the development of new antioxidant drugs.

Hypoglycemic Activity

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of hypoglycemic drugs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Activity

Thiazolidine-2,4-dione derivatives have been screened for their in vitro protein tyrosine phosphatase 1B (PTP1B) inhibition activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of drugs targeting PTP1B.

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSMLMDZUGXUEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)

![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)